molecular formula C17H17NO B10793747 (R)-10-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

(R)-10-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

Cat. No.: B10793747
M. Wt: 251.32 g/mol
InChI Key: MNRGHKYZSUNTQE-CQSZACIVSA-N
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Description

®-10-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is a complex organic compound belonging to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-10-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another approach is the Pfitzinger reaction, which uses isatin and ketones to form the quinoline core . These reactions often require catalysts such as Lewis acids or transition metals to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the process. Green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-10-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids, transition metals

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine .

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

(6aR)-10-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

InChI

InChI=1S/C17H17NO/c1-10-5-6-12-9-14-15-11(7-8-18-14)3-2-4-13(15)16(12)17(10)19/h2-6,14,18-19H,7-9H2,1H3/t14-/m1/s1

InChI Key

MNRGHKYZSUNTQE-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)O

Canonical SMILES

CC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O

Origin of Product

United States

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